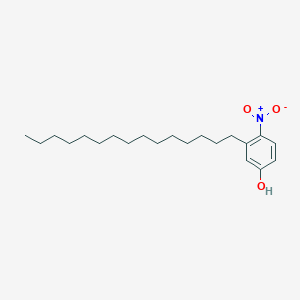

4-Nitro-3-pentadecylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22991-47-5 |

|---|---|

Molecular Formula |

C21H35NO3 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

4-nitro-3-pentadecylphenol |

InChI |

InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22(24)25/h16-18,23H,2-15H2,1H3 |

InChI Key |

FMCPBIUWCHGIMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nitro 3 Pentadecylphenol and Its Precursors

Synthesis of the Pentadecylphenol Core Structure

The foundational precursor for 4-nitro-3-pentadecylphenol is 3-pentadecylphenol (B1217947), a compound notable for its long alkyl chain. This structure is most economically and sustainably sourced from a natural, renewable resource.

Derivation from Cashew Nut Shell Liquid (CNSL)

Cashew Nut Shell Liquid (CNSL) is a byproduct of the cashew industry and serves as a versatile and inexpensive starting material for a variety of valuable chemicals. google.com Natural CNSL is a complex mixture of phenolic lipids, primarily composed of anacardic acid (around 70%), cardol (18%), and cardanol (B1251761) (5%). nih.gov

The industrial processing of cashew nuts often involves heating, which leads to the production of technical CNSL. This thermal treatment causes the decarboxylation of the thermolabile anacardic acid, converting it into cardanol (3-pentadecylphenol) and significantly increasing its concentration to 60-65%. nih.gov Cardanol itself is not a single compound but a mixture of 3-substituted phenols, where the C15 alkyl chain at the meta-position has varying degrees of unsaturation. nih.govnih.gov The main components include 3-n-pentadecylphenol (saturated), 3-(pentadeca-8-enyl)phenol (mono-unsaturated), 3-(pentadeca-8,11-dienyl)phenol (di-unsaturated), and 3-(pentadeca-8,11,14-trienyl)phenol (tri-unsaturated). nih.gov For the synthesis of this compound, the fully saturated analog, 3-pentadecylphenol, is the required starting material, which is obtained by hydrogenating the mixture of unsaturated cardanols. mdpi.com

Hydrogenation of Cardanol and Anacardic Acid to 3-Pentadecylphenol

To produce the saturated 3-pentadecylphenol core, the unsaturated side chains of the phenolic compounds in CNSL must be hydrogenated. This can be achieved through two primary routes:

Hydrogenation of Anacardic Acid: In this method, anacardic acid is first isolated from natural CNSL. The unsaturated C15 side chain is then catalytically hydrogenated to yield 2-hydroxy-6-pentadecyl-benzoic acid. scirp.org Subsequent heating of this saturated intermediate to around 200°C induces decarboxylation, affording 3-pentadecylphenol in high yield (98%). scirp.org

Hydrogenation of Cardanol: A more direct route involves the vacuum distillation of CNSL to obtain a mixture rich in cardanol, which is then subjected to catalytic hydrogenation. nih.gov This process converts the various unsaturated side chains into a single saturated pentadecyl group, resulting in 3-pentadecylphenol. acs.orgchemicalbook.com This method is widely used due to its efficiency. acs.orgacs.org

Various catalysts and conditions have been researched to optimize the hydrogenation process. A kinetic study on the liquid-phase hydrogenation of cardanol highlighted the efficacy of Raney nickel and Rufert nickel catalysts. acs.org Palladium on carbon (Pd/C) is also a commonly employed and highly effective catalyst for this transformation. google.comacs.org

| Starting Material | Catalyst | Temperature (°C) | Pressure | Solvent | Reference |

|---|---|---|---|---|---|

| Cardanol | Raney Nickel | 100-160 | 45-200 psig | Not specified | acs.org |

| Cardanol | Rufert Nickel | 100-160 | 150 psig | Not specified | acs.org |

| Cardanol | 5% Pd/C | 70 | 600 psi H₂ | Lower alcohol | google.com |

| Anacardic Acid Mixture | 10% Pd/C | Room Temp | Not specified (Parr apparatus) | Ethanol (B145695) | acs.org |

| Cardanol Mixture | 10% Pd/C | Room Temp | Not specified | Ethanol | acs.org |

Regiospecific Isomer Synthesis of Pentadecylphenols

The derivation of pentadecylphenol from CNSL is inherently regiospecific, yielding almost exclusively the meta-substituted isomer, 3-pentadecylphenol. nih.gov The biochemical pathways in the cashew plant produce anacardic acid with the carboxyl group ortho to the hydroxyl group and the C15 chain para to the carboxyl group, which upon decarboxylation results in the meta-orientation of the alkyl chain relative to the final phenol (B47542) group.

While 3-pentadecylphenol is the readily available isomer, synthetic strategies for other isomers such as ortho- or para-pentadecylphenol are less common and typically require multi-step total synthesis approaches starting from different precursors, rather than modification of CNSL components. Research on the functionalization of pentadecylphenols therefore predominantly utilizes the 3-isomer as the primary building block. acs.orgresearchgate.netscielo.br

Nitration Reactions for Functionalization of Pentadecylphenols

The introduction of nitro groups onto the 3-pentadecylphenol ring is a key step in synthesizing this compound and other related compounds. The hydroxyl and alkyl groups on the aromatic ring are both ortho-, para-directing, which activates positions 2, 4, and 6 for electrophilic substitution.

Strategies for Mono-nitration and Di-nitration of Pentadecylphenols

The direct nitration of 3-pentadecylphenol can lead to a variety of products depending on the reaction conditions and the nitrating agent used.

Mono-nitration: Treatment of 3-pentadecylphenol with nitric acid typically produces a mixture of two mono-nitro isomers: this compound and 6-nitro-3-pentadecylphenol. acs.orggoogle.comresearchgate.netacs.org These isomers can be separated from one another through techniques like fractional crystallization. google.com The formation of these two products is consistent with electrophilic aromatic substitution at the positions activated by the hydroxyl group (ortho and para) and the alkyl group (ortho and para).

Di-nitration and Tri-nitration: Under more forceful nitrating conditions, multiple nitro groups can be added to the ring. For instance, using a heterogeneous mixture of sodium nitrate (B79036) and sodium hydrogen sulfate (B86663) can result in a mixture of di- and tri-nitro compounds. scirp.org Spectroscopic analysis has identified products such as 5-pentadecyl-2,4-dinitrophenol and 3-pentadecyl-2,4,6-trinitrophenol from such reactions. scirp.orgscirp.org

| Nitrating Agent/System | Products Identified | Reference |

|---|---|---|

| Direct nitration (e.g., HNO₃) | This compound, 6-Nitro-3-pentadecylphenol | acs.orggoogle.comresearchgate.netacs.org |

| NaNO₃, NaHSO₄·H₂O, wet SiO₂ | Mixture of di- and tri-nitro compounds (5-pentadecyl-2,4-dinitrophenol, 3-pentadecyl-2,4,6-trinitrophenol) | scirp.orgscirp.org |

| Dilute HNO₃ (9 wt%), TBAB catalyst, Ultrasound | Regioselective formation of o-nitro cardanol (6-nitro-3-pentadecylphenol) | tsijournals.com |

| Nitric acid in acetonitrile (B52724) or methanol (B129727) | Mono-, di-, or tri-nitro products | researchgate.net |

Control of Regioselectivity in Nitration Processes

Controlling the position of nitration on the 3-pentadecylphenol ring is a significant challenge in its synthetic chemistry. The final distribution of isomers is influenced by a combination of electronic effects, steric hindrance, and reaction conditions. dergipark.org.tr

The hydroxyl group at C1 strongly activates the ortho (C2, C6) and para (C4) positions. The pentadecyl group at C3 provides weaker activation at its ortho (C2, C4) and para (C6) positions.

Position 4: Activated by being para to the strong activating hydroxyl group and ortho to the alkyl group.

Position 6: Activated by being ortho to the hydroxyl group and para to the alkyl group.

Position 2: Activated by being ortho to both the hydroxyl and alkyl groups. However, this position is sterically hindered by the adjacent bulky pentadecyl chain.

This interplay results in the preferential formation of 4-nitro and 6-nitro isomers during direct nitration. acs.orgresearchgate.net

Recent research has explored methods to influence this regioselectivity. The use of non-conventional techniques like ultrasound in combination with a phase transfer catalyst (tetrabutylammonium bromide) and dilute nitric acid has been shown to favor the formation of the ortho-nitro isomer (6-nitro-3-pentadecylphenol). tsijournals.com The choice of solvent can also play a crucial role; nitration in solvents like acetonitrile or methanol can be modulated to yield different ratios of mono-, di-, or tri-nitro products. researchgate.net Furthermore, the use of different nitrating systems, such as ammonium (B1175870) nitrate with potassium hydrogen sulfate, has been reported as a method for achieving regioselective ortho-nitration of various phenols, a strategy that could potentially be applied to control the functionalization of 3-pentadecylphenol. dergipark.org.tr

Characterization of Nitrated Pentadecylphenol Isomers

The direct nitration of 3-pentadecylphenol results in the formation of a mixture of isomeric products, primarily this compound and 6-nitro-3-pentadecylphenol. google.comacs.orgresearchgate.net The separation and characterization of these isomers are crucial for their subsequent use in chemical synthesis. Fractional crystallization has been employed as a method to separate these isomers from each other. google.com

Another synthetic approach involves the heterogeneous nitration of 3-pentadecylphenol in dichloromethane (B109758) using a mixture of sodium nitrate, sodium hydrogen sulfate monohydrate, and wet silicon dioxide (50% w/w). scirp.org This reaction yields yellow precipitates that solidify upon the addition of ice water and can be further purified by recrystallization from methanol. scirp.org

Spectroscopic methods are essential for the structural elucidation and characterization of the resulting nitropentadecylphenol isomers. Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the nitrated product mixture shows distinctive new peaks that confirm the introduction of the nitro group onto the phenolic ring. The presence of strong absorption bands around 1200 cm⁻¹ and 1650 cm⁻¹ is indicative of the NO₂ group. scirp.org

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the substitution pattern on the aromatic ring. For a mixture of nitrated pentadecylphenols, the following observations can be made:

Aliphatic protons of the pentadecyl chain typically appear as a complex multiplet in the region of δ 0.86-2.98 ppm. scirp.org

Aromatic protons appear as singlets at approximately δ 7.3 and 9.0 ppm, suggesting that the signals arise from non-adjacent aromatic hydrogen atoms. This pattern can help predict the formation of di- and tri-nitro compounds in cases of more extensive nitration. scirp.org

The phenolic hydroxyl (-OH) proton often appears as a weak and broad peak at around δ 11.2 ppm. scirp.org

The specific chemical shifts of the aromatic protons are key to distinguishing between isomers. For instance, in a dinitro product like 5-pentadecyl-2,4-dinitrophenol, the aromatic proton situated between the phenolic and aliphatic groups is less deshielded (appearing around δ 7.3 ppm), while the proton between two nitro groups is more deshielded (appearing around δ 9.0 ppm). scirp.org

Table 1: Spectroscopic Data for a Mixture of Nitrated Pentadecylphenols

| Spectroscopic Technique | Characteristic Peaks/Signals | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~1200 cm⁻¹ and ~1650 cm⁻¹ | Nitro group (NO₂) stretching | scirp.org |

| ¹H-NMR | δ 0.9 - 3.0 ppm (m) | Aliphatic protons (C₁₅H₃₁) | scirp.org |

| ¹H-NMR | δ 7.3 ppm (s) | Aromatic proton (less deshielded) | scirp.org |

| ¹H-NMR | δ 9.0 ppm (s) | Aromatic proton (more deshielded) | scirp.org |

Derivative Chemistry of Nitrated Pentadecylphenols

The nitro group in this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of novel derivatives with diverse structures and potential applications.

Reduction of Nitro Groups to Amino-Pentadecylphenol Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitrated pentadecylphenols. This reaction yields 4-amino-3-pentadecylphenol (B14750637), a key intermediate for further functionalization.

Several methods have been reported for this reduction:

Catalytic Hydrogenation: The nitro isomers can be subjected to catalytic reduction to produce the corresponding amino compounds. google.comacs.orgresearchgate.net This process can be carried out using catalysts like Raney nickel in a solvent such as methanol under hydrogen pressure (50-250 atmospheres) and elevated temperatures (100-150 °C). justia.com

Chemical Reduction: A common laboratory-scale method involves the use of tin chloride (SnCl₂) and concentrated hydrochloric acid (HCl). scirp.org Another approach utilizes sodium dithionite. rsc.org

Hydriodic Acid: A chemoselective method for reducing aromatic nitro compounds to amines employs hydriodic acid at approximately 90°C for 2 to 4 hours, which can result in high yields. justia.com

Hydrazine (B178648) Hydrate (B1144303): Reduction can also be achieved using hydrazine hydrate in the presence of an iron oxide/hydroxide catalyst. justia.com

One documented procedure for the isolation of 4-amino-3-pentadecylphenol involves adding a solution of acetic acid in water to the reaction mixture at reflux temperature, followed by cooling to 0°C. This causes the product to precipitate and coagulate. The solid precipitate can then be filtered and vacuum-dried, yielding a quantitative amount of the product with a melting point of 93-97°C. google.com Further purification by recrystallization from a petroleum fraction or heptane (B126788) can raise the melting point to 104-106°C with a 75%-80% yield. google.com

Table 2: Synthesis and Properties of 4-Amino-3-pentadecylphenol

| Parameter | Value/Observation | Reference |

|---|---|---|

| Synthetic Method | Catalytic reduction of this compound | google.comacs.org |

| Yield (after precipitation) | Quantitative | google.com |

| Melting Point (crude) | 93-97 °C | google.com |

| Yield (after recrystallization) | 75%-80% | google.com |

Etherification and Condensation Reactions for Novel Structures

The phenolic hydroxyl group and the synthetically installed amino group on the pentadecylphenol scaffold allow for the creation of more complex molecules through etherification and condensation reactions.

Etherification: The synthesis of ether derivatives can be achieved through various pathways. The Williamson ether synthesis is a common method. For instance, bis-(nitro-pentadecyl-phenoxy)-alkanes can be prepared by the etherification of nitro-3-pentadecylphenol with a dihaloalkane. justia.com

The amino derivative, 4-amino-3-pentadecylphenol, can also undergo etherification. A specific example is its reaction with 1-chloro-4-nitrobenzene. In this procedure, 4-amino-3-pentadecyl phenol, 1-chloro-4-nitrobenzene, and potassium carbonate are refluxed in N,N-dimethylformamide (DMF) at 160°C under a dry nitrogen atmosphere for 3 hours to produce 4-(4-nitrophenoxy)-2-pentadecylaniline. rsc.org

Furthermore, 4-amino-3-pentadecylphenol can be reacted with alkyl dihalides under alkaline conditions to produce long-chain ether-amine polymers. google.com

Condensation Reactions: Condensation reactions involving the phenolic ring can lead to novel heterocyclic structures. For example, 3-pentadecylphenol can undergo a condensation reaction with 4-methoxycinnamic acid chloride in the presence of aluminium trichloride (B1173362) in nitrobenzene (B124822). This reaction, stirred over three days, results in the formation of 7-pentadecyl-4-(4-methoxyphenyl)-3,4-dihydrocoumarin after purification. scielo.br

Synthesis of Schiff Base Derivatives and Other Functionalized Analogues

The primary amino group of 4-amino-3-pentadecylphenol is a nucleophile that readily reacts with carbonyl compounds to form Schiff bases (imines).

Schiff Base Formation: Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, often under reflux conditions. mediresonline.orgresearchgate.net The general reaction involves mixing equimolar amounts of the amine (4-amino-3-pentadecylphenol) and a suitable aldehyde or ketone in a solvent like ethanol and refluxing the mixture. mdpi.com The amino group (-NH₂) reacts with the carbonyl group (C=O) to form an imine or azomethine group (-N=CH-). mediresonline.org

A wide variety of aldehydes and ketones can be used in this reaction, allowing for the synthesis of a large library of Schiff base derivatives. For example, 4-amino-3-pentadecylphenol can be reacted with various aldehydes and ketones in the presence of an acid catalyst to produce resins. google.com

Table 3: General Conditions for Schiff Base Synthesis

| Reactants | Reaction Type | Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., 4-amino-3-pentadecylphenol) + Aldehyde/Ketone | Condensation | Ethanol, Reflux | Schiff Base (Imine) | mediresonline.orgresearchgate.netmdpi.com |

These synthetic methodologies highlight the chemical versatility of this compound, enabling its transformation into a range of derivatives with tailored structures and functionalities.

Environmental Chemistry and Fate of Substituted Alkylphenols and Nitrophenols

Biodegradation Pathways and Mechanisms

The structural characteristics of 4-Nitro-3-pentadecylphenol, featuring a long alkyl chain and a nitro group on a phenolic ring, suggest that its biodegradation is complex and influenced by both of these functional groups.

Alkylphenols (APs) and their ethoxylates (APEs) are subject to microbial degradation in various environments. umweltprobenbank.de APEs, which are widely used as surfactants, biodegrade in the environment and during wastewater treatment, leading to the formation of more persistent and toxic alkylphenols. umweltprobenbank.degoogle.com The long, branched alkyl chain in compounds like this compound presents a challenge for microbial degradation. nih.gov

Most bacteria capable of degrading long-chain APs, such as nonylphenol (NP), belong to the sphingomonads. nih.gov These bacteria often utilize a multicomponent phenol (B47542) hydroxylase and an ortho-cleavage pathway for degradation. mdpi.comnih.gov However, some research points to an unusual ipso-substitution mechanism for the degradation of NP by sphingomonads, a pathway that differs from the degradation of short-chain APs. nih.govresearchgate.net Fungi, on the other hand, may employ both intracellular and extracellular oxidative enzymes, leading to alkyl chain oxidation and the formation of phenolic polymers. nih.gov The ultimate degradation of long-chain APs by fungi is still an area of active research. nih.gov

The half-lives for the aerobic degradation of nonylphenol in sewage sludge and sediments can range from 1.1 to 99.0 days, highlighting the variability based on environmental conditions. mdpi.com Under aerobic conditions, APEs can degrade rapidly to shorter-chain ethoxylates and ether carboxylates, which are then further broken down to carbon dioxide and water. tandfonline.com However, under anaerobic conditions, APE degradation is slower and can lead to the accumulation of alkylphenols. tandfonline.com

Table 1: Microbial Degradation Pathways of Alkylphenols

| Microbial Group | Degradation Pathway | Key Enzymes/Mechanisms | Reference |

|---|---|---|---|

| Bacteria (e.g., Sphingomonads) | Aromatic ring hydroxylation, ortho-cleavage pathway, ipso-substitution | Phenol hydroxylase, Catechol 1,2-dioxygenase | mdpi.com, nih.gov, nih.gov |

The presence of the nitro group on the aromatic ring of this compound significantly influences its biodegradation. Nitrophenols are known to be transformed under both aerobic and anaerobic conditions. itgo.com

Under aerobic conditions , the biodegradation of nitrophenols can proceed through the removal of the nitro group and subsequent ring cleavage. For example, the aerobic degradation of 2-nitrophenol (B165410) can yield catechol, beta-keto adipic acid, and nitrite. cdc.gov Similarly, 4-nitrophenol (B140041) can be aerobically transformed into 4-nitrocatechol, hydroquinone, and gamma-hydroxymuconic semialdehyde. cdc.gov However, some studies have shown that pure cultures of aerobic microorganisms may only lead to superficial modifications of nitroaromatic compounds without complete mineralization. osti.gov

Anaerobic conditions often lead to the reduction of the nitro group to an amino group, forming aminophenols. cdc.gov For instance, 2-nitrophenol and 4-nitrophenol are anaerobically biodegraded to 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov This reduction is a detoxification step, as aromatic amines are generally less toxic than their nitroaromatic counterparts. itgo.com Sequential anaerobic-aerobic treatment has been shown to be effective for the complete mineralization of nitrophenols, where the anaerobic phase transforms the nitrophenol to an aminophenol, which is then more readily degraded in the subsequent aerobic phase. researchgate.netd-nb.info

The half-life of 4-nitrophenol in topsoil can be about one to three days under aerobic conditions and around 14 days under anaerobic conditions. cdc.gov

Table 2: Transformation Routes of Nitrophenols

| Condition | Transformation Pathway | Example Products | Reference |

|---|---|---|---|

| Aerobic | Hydroxylation and ring cleavage | Catechol, Hydroquinone, Nitrite | cdc.gov |

The degradation of substituted alkylphenols and nitrophenols leads to the formation of various intermediate products, some of which can be more persistent and toxic than the parent compound.

Degradation of APEs results in shorter-chain ethoxylates, alkylphenol ether carboxylates (APECs), and ultimately alkylphenols like nonylphenol and octylphenol. service.gov.ukresearchgate.net These alkylphenol degradation products are relatively hydrophobic and tend to adsorb to sediment and organic matter. sfei.org They are considered persistent, especially under anaerobic conditions, with an estimated half-life of over 60 years for total nonylphenol ethoxylates in marine sediments. sfei.org

The biodegradation of nitrophenols, particularly under anaerobic conditions, leads to the formation of aminophenols. itgo.comcdc.gov While this is a detoxification step, these aromatic amines can persist in the environment. Complete mineralization often requires a subsequent aerobic process. researchgate.net Under certain conditions, unstable nitroso and hydroxyamino intermediates can form and conjugate to create complex azo or azoxy compounds. itgo.com

Atmospheric Chemistry of Nitrated Phenolic Compounds

Nitrated phenolic compounds, including this compound, can enter the atmosphere through primary emissions and secondary formation processes. Once in the atmosphere, they are subject to various chemical transformations.

Primary sources of nitrated phenolic compounds in the atmosphere include vehicle exhaust, coal combustion, and biomass burning. sdu.edu.cnsdu.edu.cn They are also used in the production of various industrial products, and releases can occur from manufacturing and processing industries. cdc.gov

Secondary formation is a significant source of atmospheric nitrophenols. sdu.edu.cn These compounds can be formed through the atmospheric photochemical reactions of aromatic hydrocarbons (like benzene (B151609) and toluene) with nitrogen oxides. cdc.gov The oxidation of phenols and cresols in the presence of nitrogen dioxide (NO2) is another key pathway. sdu.edu.cnresearchgate.net This can occur through gas-phase reactions initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. researchgate.net

Table 3: Sources of Atmospheric Nitrophenols

| Source Type | Description | Examples | Reference |

|---|---|---|---|

| Primary Emissions | Direct release into the atmosphere | Vehicle exhaust, coal combustion, biomass burning | sdu.edu.cn, sdu.edu.cn |

Once in the atmosphere, nitrophenols can exist in the gas, particle, and aqueous phases. sdu.edu.cn Their fate is determined by gas-phase reactions, partitioning to the aqueous phase, and photolysis.

In the gas phase , the primary degradation pathway for nitrophenols is reaction with OH radicals and photolysis. mdpi.com The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov Gas-phase nitration of phenol by OH and NO2 during the day primarily yields 2-nitrophenol, while nighttime reactions with NO3 and NO2 can form both 2- and 4-nitrophenol. researchgate.net

In the aqueous phase (e.g., cloud and fog droplets), nitrophenols can undergo further reactions. Aqueous-phase oxidation by OH radicals is a significant sink for nitrophenols, with lifetimes on the order of hours under cloud conditions. acs.org Nitration of phenols can also occur in the condensed phase, producing both 2- and 4-nitrophenol. researchgate.net Photolysis in the aqueous phase is also an important degradation pathway and can be a source of nitrous acid (HONO) in the atmosphere. rsc.orgrsc.org The partitioning of nitrophenols between the gas and aqueous phases is governed by Henry's Law, but field measurements have shown that the effective Henry's law coefficients can be much higher than theoretical values, suggesting that aqueous-phase reactions are enhancing their uptake. sdu.edu.cn

The photolysis of nitrophenols can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Nitrophenol |

| 4-Nitrophenol |

| Nonylphenol (NP) |

| Octylphenol (OP) |

| Nonylphenol ethoxylates (NPEs) |

| Alkylphenol ethoxylates (APEs) |

| Alkylphenol ether carboxylates (APECs) |

| Catechol |

| Beta-keto adipic acid |

| 4-Nitrocatechol |

| Hydroquinone |

| Gamma-hydroxymuconic semialdehyde |

| 2-Aminophenol |

| 4-Aminophenol |

| Benzene |

| Toluene |

| Cresols |

Contribution to Atmospheric Brown Carbon and Radiative Forcing

Nitrated phenolic compounds are recognized as significant components of atmospheric brown carbon (BrC), a class of light-absorbing organic aerosols that can influence the Earth's radiative balance. nih.govaaqr.orgrsc.org These compounds, including isomers of this compound, absorb solar radiation in the near-ultraviolet (UV) and visible spectrum, which distinguishes them from black carbon that absorbs broadly across the spectrum. nih.govhelsinki.fi The absorption of near-UV radiation by nitrophenols can reduce the solar actinic flux, impacting atmospheric photochemistry and the production of tropospheric ozone. helsinki.fi

Table 1: Atmospheric Concentrations and Contribution to Light Absorption of Selected Nitrophenols

| Compound | Average Concentration (ng m⁻³) | Environment | Contribution to BrC Absorption | Source |

|---|---|---|---|---|

| Nitrophenol | 606.3 ng m⁻³ | Urban (Beijing, Winter) | Major chromophore in HULIS-BrC | copernicus.orgnih.gov |

| Methylnitrophenol | 20 ng m⁻³ (total NPs) | Rural (Detling, UK) | Potentially important contributor at 370 nm | nih.govacs.org |

| Dinitrophenol | 20 ng m⁻³ (total NPs) | Rural (Detling, UK) | Potentially important contributor at 370 nm | nih.govacs.org |

Note: Data for this compound is not available; this table presents data for analogous, less substituted nitrophenols to illustrate their environmental significance.

Environmental Partitioning and Distribution Dynamics

The environmental distribution of this compound is governed by its distinct chemical structure, featuring a long, hydrophobic pentadecyl chain and a polar, ionizable nitrophenol group. This duality dictates its movement and accumulation in water, soil, and sediment.

Transport and Distribution in Water, Sediment, and Soil Systems

Long-chain alkylphenols exhibit strong hydrophobic characteristics, leading to a high tendency to partition from water into more organic-rich phases like soil and sediment. diva-portal.orgnih.govnerc.ac.uk The pentadecyl (C15) group of this compound would make it poorly soluble in water and prone to adsorption onto particulate matter. wur.nl Once discharged into aquatic systems, such compounds are likely to be adsorbed by suspended solids and eventually accumulate in bottom sediments. nih.govccme.ca

Studies on nonylphenol (NP), a well-researched long-chain alkylphenol, confirm this behavior, showing that its hydrophobic properties cause preferential accumulation in sediments. nih.govmdpi.com Modeling studies predict that when released into the environment, long-chain alkylphenols are primarily distributed between soil and sediment compartments. diva-portal.org While the nitro and hydroxyl groups add some polarity, the overwhelming influence of the 15-carbon chain suggests that this compound will be found predominantly in soil and sediment rather than in the aqueous phase.

Factors Influencing Environmental Mobility and Accumulation

Several physicochemical properties and environmental factors control the mobility and persistence of this compound.

Soil and Sediment Organic Carbon: The mobility of hydrophobic compounds in soil and sediment is inversely related to the organic carbon content of the medium. The strong tendency of the pentadecyl chain to associate with organic matter results in a high organic carbon-water (B12546825) partition coefficient (Koc), leading to significant accumulation in organic-rich soils and sediments and limiting its transport to groundwater. cdc.govsfei.org

pH: The acidity of the surrounding medium influences the speciation of the phenolic group. At pH values below its pKa, the compound exists in its neutral, less water-soluble form. At higher pH, it deprotonates to form the more soluble phenolate (B1203915) anion. This anion is generally more mobile in soil and has a lower tendency to adsorb to sediment. cdc.gov

Solubility and Partition Coefficients: The long alkyl chain imparts very low water solubility and a high octanol-water partition coefficient (log Kow), a key indicator of a chemical's tendency to bioaccumulate and partition into organic media. nih.govoecd.org While specific data for this compound is scarce, related long-chain alkylphenols have high log Kow values, indicating a strong affinity for fatty tissues and organic sediment layers.

Biodegradation: The persistence of alkylphenols is a concern. While some microorganisms can degrade them, the process can be slow, with half-lives ranging from days to months depending on environmental conditions like temperature and oxygen availability. mdpi.comtidjma.tntidjma.tn The presence of the nitro group can further increase resistance to microbial degradation. tidjma.tn

Table 2: Key Physicochemical Properties Influencing Environmental Partitioning of Related Phenolic Compounds

| Property | Compound Class | Typical Value | Implication for Environmental Fate | Source |

|---|---|---|---|---|

| Log Koc (Soil Adsorption) | 4-Nitrophenol | 1.71 - 2.42 | Moderate adsorption to soil organic matter. | cdc.gov |

| Log Kow (Octanol-Water Partitioning) | Nonylphenol | >4 | High potential for bioaccumulation and partitioning to sediment. | nih.gov |

| Water Solubility | Octylphenol | 12 mg/L | Poorly soluble, favoring partitioning out of water. | wur.nl |

| Persistence (Half-life) | 4-Nitrophenol | ~1-3 days (aerobic top-soil) | Can be biodegraded under specific conditions. | cdc.gov |

Advanced Analytical Techniques for Environmental Quantification

The accurate detection and quantification of substituted phenols like this compound in complex environmental matrices require sophisticated analytical methods capable of high sensitivity and selectivity.

Chromatographic and Spectroscopic Methods for Detection

Chromatographic techniques are the cornerstone for analyzing nitrophenols and alkylphenols in environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is a powerful tool for the determination of nitrophenols. researchgate.net It can separate various isomers and related compounds in water samples, sometimes after a preconcentration step like solid-phase extraction (SPE). nih.govchromatographyonline.comnih.gov HPLC-MS, in particular, offers high sensitivity and specificity, eliminating the need for chemical derivatization that is often required for gas chromatography. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of a broad range of organic pollutants. For phenolic compounds, a derivatization step, such as methylation with diazomethane (B1218177) or acetylation, is often necessary to increase their volatility and improve chromatographic performance. researchgate.net Pyrolysis GC-MS has been used to identify long-chain alkylphenols like 3-pentadecylphenol (B1217947) in various materials. lookchem.com

Spectroscopic Techniques: UV/Visible spectroscopy is fundamental for characterizing the light-absorbing properties of nitrophenols and their contribution to brown carbon. nih.govmdpi.com Advanced techniques like femtosecond transient absorption spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS) have been employed to investigate the intricate photochemical processes of nitrophenols upon light absorption. nih.govmdpi.com

Table 3: Selected Chromatographic Methods for the Analysis of Nitrophenols

| Technique | Detector | Sample Matrix | Typical Detection Limit | Source |

|---|---|---|---|---|

| HPLC | UV | Environmental Water | 0.19 ng (injected) | nih.gov |

| HPLC | UV | Wastewater | 4-61 ng/L (after microextraction) | researchgate.net |

| HPLC-MS | MS | N/A | Simplifies workflow, but may have higher detection limits than GC-MS | chromatographyonline.com |

| GC-MS | MS | Precipitation | ~0.25 µg/L | researchgate.net |

Online Measurement Techniques for Atmospheric Species

To understand the rapid formation and transformation of atmospheric pollutants, real-time online measurement techniques are essential.

Chemical Ionization Mass Spectrometry (CIMS): CIMS has emerged as a powerful method for the high-time-resolution measurement of atmospheric organic compounds, including gas-phase nitrophenols. copernicus.orgd-nb.info This technique allows for the in-situ quantification of trace gases and can be coupled with various ion sources and mass analyzers, such as a Long Time-of-Flight (LToF) mass spectrometer, to provide detailed chemical information. copernicus.orgd-nb.info

Aerosol Mass Spectrometry: For particle-phase compounds like this compound, techniques that can analyze the chemical composition of aerosols are critical. A micro-orifice volatilization impactor (MOVI) coupled with a high-resolution CIMS (MOVI-HRToF-CIMS) has been successfully used for the quantitative online measurement of nitrophenols in ambient aerosol particles. nih.govacs.org This provides valuable data on the contribution of these compounds to particulate matter and brown carbon. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Nitrophenol |

| 3-Pentadecylphenol |

| 4-Nitrophenol |

| Dinitrophenol |

| Methylnitrophenol |

| Nitrocatechol |

| Methylnitrocatechol |

| Nonylphenol |

| Octylphenol |

Biological Activities and Mechanistic Insights of Nitrated Phenols and Pentadecylphenol Derivatives

Molecular Mechanisms of Biological Interactions

The molecular interactions of nitrated alkylphenols are complex, involving mechanisms that can induce cellular stress and interfere with critical biochemical pathways.

Aromatic nitro compounds are well-known for their ability to undergo bioreduction, a process central to their biological effects. uchile.cl Flavoenzymes can reduce the nitro group in a one-electron transfer, forming a nitro anion free radical. nih.gov In the presence of molecular oxygen, this radical can transfer the electron to oxygen, creating a superoxide (B77818) anion radical and regenerating the parent nitro compound. This process, known as redox cycling or "futile metabolism," leads to the continuous production of reactive oxygen species (ROS). nih.govresearchgate.net

This catalytic generation of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, which in turn can cause damage to essential macromolecules like DNA, lipids, and proteins. researchgate.net The biological activity of many nitroaromatic compounds, including their use as drugs and their toxic effects, is fundamentally linked to the redox potential of the nitro group. uchile.cl Therefore, it is plausible that 4-Nitro-3-pentadecylphenol could participate in such redox cycling, with its long alkyl chain facilitating its insertion into cellular membranes where these enzymatic processes occur.

Phenolic compounds, including nitrated and alkylated derivatives, are known to interact with and inhibit a variety of enzymes.

Cytochrome P450 Inhibition: The hydroxylation of p-nitrophenol is a standard assay used to measure the activity of the cytochrome P450 enzyme CYP2E1. nih.gov Various small aromatic and heterocyclic molecules have been shown to inhibit this process, suggesting that nitrophenols can act as ligands for P450 enzymes. nih.gov The ability of a compound to inhibit CYP2E1 often depends on the presence of a nitrogen atom and the availability of its lone pair of electrons to bind to the heme iron of the enzyme. nih.gov

Other Enzyme Systems: Studies have demonstrated that nitrophenols can act as competitive inhibitors of enzymes like urease. orientjchem.org The parent compound of the alkyl chain, 3-pentadecylphenol (B1217947) (PDP), has been reported to possess antiobesity properties by inhibiting α-glucosidase. chemicalbook.com Furthermore, urushiol, a catechol with a C15 alkyl chain structurally similar to PDP, can inhibit collagenase activity. frontiersin.org This suggests that the pentadecylphenol moiety of this compound could confer inhibitory activity against various enzymes, which would be further modulated by the electronic effects of the nitro group.

Receptor Binding and Allosteric Modulation Studies

Alkylphenols are recognized as endocrine-disrupting chemicals due to their ability to bind to nuclear receptors.

The constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) are key nuclear receptors that function as xenosensors, detecting foreign chemicals and regulating the expression of genes involved in drug and xenobiotic metabolism. nih.govmdpi.comnih.gov Several alkylphenols have been shown to activate CAR and PXR. nih.govmdpi.com For instance, studies using luciferase transactivation assays have demonstrated that a range of alkylphenols can act as agonist ligands for CAR and PXR isoforms. nih.gov Given its structure, this compound could potentially act as a ligand for these receptors, thereby influencing the metabolism of various endogenous and exogenous substances. The activation of CAR and PXR by such ligands involves translocation to the nucleus, heterodimerization with the retinoid X receptor (RXR), and binding to response elements on DNA to regulate gene transcription. frontiersin.org

| Compound | Receptor Target | Effect | Reference |

|---|---|---|---|

| Nonylphenol | Human CAR | Activation at low to sub-micromolar concentrations | mdpi.com |

| Bisphenol A | Human CAR1 and CAR3 | Strong activator | mdpi.com |

| 4-tert-Octylphenol | CAR3 | Agonist | nih.gov |

| 4-n-Octylphenol | PXR | Agonist | nih.gov |

| 4-n-Nonylphenol | PXR | Agonist | nih.gov |

The structure of an alkylphenol, particularly the length and branching of the alkyl chain, plays a critical role in its affinity for nuclear receptors. Structure-activity relationship studies have shown that for estrogen receptors, the binding affinity of alkylphenols increases with the increasing length of the alkyl group. nih.gov A similar principle may apply to other nuclear receptors like CAR and PXR.

The interaction of these compounds with biological membranes, which is a precursor to receptor interaction, is also highly dependent on alkyl chain length. Studies on various phenolipids show a non-linear relationship, where membrane affinity and penetration depth increase with chain length up to a certain threshold (e.g., an 8-carbon chain) before decreasing. researchgate.net This suggests there is an optimal chain length for membrane interaction, which for this compound, the long C15 chain would ensure strong lipophilicity and partitioning into membranes, potentially facilitating its access to intracellular receptors.

Structure-Activity Relationship (SAR) Studies

The biological activity of nitrated alkylphenols is a direct consequence of their chemical structure. For nitrophenols, the position of the nitro group on the aromatic ring is a key determinant of activity. Studies comparing isomers have shown, for example, that 4-nitrophenol (B140041) can be more potent in inducing certain toxic effects than 2-nitrophenol (B165410). llojibwe.org The nitro group is electron-withdrawing, which influences the reactivity of the phenolic hydroxyl group and can affect how the molecule interacts with enzyme active sites or receptor binding pockets.

For alkylphenols, the key SAR determinants for receptor binding include:

The Phenolic Hydroxyl Group: This group is often essential for binding, mimicking the A-ring of estradiol (B170435) for estrogen receptor interactions. nih.gov

The Alkyl Chain: As noted, its length and position are critical. A para-substituted alkyl chain is a common feature in many biologically active alkylphenols. nih.gov

Hydrophobicity: The long alkyl chain, such as the pentadecyl group, imparts significant hydrophobicity, which governs the compound's ability to cross and embed within biological membranes to reach its cellular targets. athensscienceobserver.com

In the case of this compound, the C15 chain at the meta position relative to the hydroxyl group and ortho to the nitro group creates a unique steric and electronic profile that would define its specific interactions with biological targets.

Elucidation of Structural Features Governing Biological Responses

The biological responses to pentadecylphenol derivatives are intrinsically linked to their distinct molecular architecture. The key structural features that govern their activity are the phenolic hydroxyl group, the long aliphatic side chain, and any additional substituents on the aromatic ring.

Phenolic Hydroxyl Group : The -OH group is a critical feature, acting as a hydrogen bond donor and influencing the molecule's polarity. It is essential for the antioxidant activity observed in many phenolic compounds, where it can donate a hydrogen atom to scavenge free radicals. nih.gov Its ability to form hydrogen bonds is also crucial for interactions with the polar headgroups of phospholipids (B1166683) in cell membranes. nih.gov

Pentadecyl Alkyl Chain : The long C15 pentadecyl chain imparts a strong hydrophobic and lipophilic character to the molecule. This feature facilitates the partitioning and incorporation of the compound into the lipid bilayer of cell membranes, a key step for many of its biological functions. nih.govrsc.org The length and saturation of this alkyl chain can influence the depth of penetration into the membrane and the extent of disruption to the bilayer's organization. nih.gov

The combination of these features results in a strongly amphiphilic molecule. This dual character is responsible for the membrane-disturbing properties of phenolic lipids, which can lead to changes in membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govresearchgate.net

Positional Isomerism and Functional Group Effects on Activity

The precise placement of functional groups on the aromatic ring, known as positional isomerism, can have a profound impact on the biological activity of a molecule. nih.gov In the case of nitrated 3-pentadecylphenol, the position of the nitro group relative to the hydroxyl and pentadecyl substituents is a critical determinant of its properties.

The direct nitration of 3-pentadecylphenol results in two primary mono-nitro derivatives: This compound and 6-Nitro-3-pentadecylphenol . researchgate.net The differing locations of the nitro group create distinct chemical environments that affect their interactions with biological systems.

This compound : In this isomer, the nitro group is in the para position relative to the pentadecyl chain and ortho to the hydroxyl group. The proximity of the ortho-nitro group to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond. This can decrease the molecule's interaction with external hydrogen bond acceptors, such as water or phospholipid headgroups.

6-Nitro-3-pentadecylphenol : Here, the nitro group is in the ortho position relative to the pentadecyl chain and para to the hydroxyl group. This positioning prevents the formation of an intramolecular hydrogen bond with the hydroxyl group, leaving it more available to interact with the surrounding environment.

Studies on other nitrophenol isomers have shown that such positional differences significantly influence reactivity and biological effects. For example, the relative position of a nitro group can dramatically alter the potency of a drug; in the case of nitric oxide-donating aspirin, the para isomer is approximately 20-fold more potent at inhibiting colon cancer cell growth than the meta isomer. nih.gov Furthermore, the rate of catalytic reduction of nitrophenol isomers depends heavily on the molecular structure, with different reaction conditions favoring ortho, meta, or para isomers. osti.gov Phenols with electron-withdrawing substituents, like nitro groups, exhibit different potentiometric responses in ion-selective membranes compared to those with electron-releasing groups, highlighting the electronic impact of the substituent's position.

| Compound | Position of Nitro Group (relative to -OH) | Potential for Intramolecular H-Bond | Expected Polarity of Phenolic Head |

|---|---|---|---|

| This compound | ortho | High | Lower (due to internal H-bond) |

| 6-Nitro-3-pentadecylphenol | para | Low | Higher (exposed -OH and -NO2) |

Biological Effects on Organisms

The biological effects of pentadecylphenol derivatives are often mediated by their chemical structure, leading to specific interactions with organisms and their cellular components.

Insect Pest Deterrence and Oviposition Inhibition Mechanisms

Phenolic lipids derived from plants, particularly anacardic acids and cardanols from cashew nut shell liquid (CNSL), are well-documented for their defensive roles against insect herbivores. semanticscholar.orgnih.gov These compounds are structurally similar to 3-pentadecylphenol. Their mechanisms of action are multifaceted and include:

Antifeedant Activity : Many phenolic compounds act as feeding deterrents. pjoes.com Anacardic acid, for instance, has been shown to have antifeedant effects, discouraging insects from consuming plant tissues. semanticscholar.org This effect is often concentration-dependent and can significantly reduce the damage caused by pests. The oxidation of phenols can produce quinones, which bind to proteins and reduce the nutritional value of the plant for the insect, further inhibiting its growth. nih.govnih.gov

Oviposition Deterrence : Certain plant-derived compounds can repel female insects, preventing them from laying eggs on a host plant. Extracts from the cashew plant have demonstrated this repellence, with anacardic acid being a key component. unirioja.esbiorxiv.org This is a crucial mechanism for plant defense, as it prevents the next generation of pests from establishing on the plant. nih.gov

Toxicity and Growth Inhibition : Beyond deterrence, some phenolic lipids exhibit direct toxicity to insects, acting as natural insecticides. researchgate.net They can interfere with insect growth and development, leading to increased mortality. semanticscholar.org Formulations containing anacardic acid have shown larvicidal activity and the ability to inhibit egg hatching in mosquitoes like Aedes aegypti. biorxiv.org

While specific data on the insecticidal activity of this compound is not available, the known properties of related phenolic lipids suggest its potential in this area. The addition of a nitro group, a common feature in various pesticides, could potentially enhance this activity. pjoes.com

| Compound/Extract | Target Insect | Observed Effect | Reference |

|---|---|---|---|

| Cashew Nut Shell Extract | Bemisia tabaci (Whitefly) | Inhibited landing and oviposition; antifeedant. | semanticscholar.org |

| Anacardic Acid | Aedes aegypti (Mosquito) | Inhibited egg laying (oviposition deterrence). | biorxiv.org |

| Anacardic Acid Formulation | Aedes aegypti, Aedes albopictus | Inhibited egg hatching (ovicidal activity). | |

| Plant Phenolics (General) | General Herbivores | Feeding deterrence, toxicity, growth inhibition. | nih.govresearchgate.net |

Interactions with Phospholipid Bilayer Organization

A primary mechanism for the biological activity of phenolic lipids is their interaction with and disruption of cell membranes. Due to their amphiphilic nature, these molecules readily insert themselves into phospholipid bilayers. researchgate.net Studies on 3-pentadecylphenol (PDP) provide significant insight into these interactions.

When introduced to liposomes made of dipalmitoylphosphatidylcholine (DPPC), a model for cell membranes, 3-pentadecylphenol induces significant changes:

Membrane Incorporation : PDP incorporates into the DPPC bilayer, influencing both the hydrophobic (acyl chain) and hydrophilic (headgroup) regions of the membrane. nih.govnih.gov

Altered Phase Transition : The addition of PDP alters the main phase transition temperature (Tm) of the DPPC bilayer. In hydrated liposomes, increasing concentrations of PDP lead to an increase in the Tm, suggesting a rigidifying effect on the membrane. nih.gov Conversely, in dry bilayers, PDP decreases the Tm, indicating a disruption of the tight packing of the lipid chains. nih.gov

Changes in Ordering and Hydration : PDP molecules change the ordering in the headgroup region of the phospholipid bilayer. researchgate.net This is partly due to the formation of strong intermolecular hydrogen bonds between the phenolic -OH group of PDP and the phosphate (B84403) group of the DPPC molecules. nih.gov The presence of PDP also leads to a drastic increase in the hydration of the ester carbonyl groups of the DPPC molecules during phase transition. nih.gov

Phase Separation : At concentrations above 15-20 mol%, PDP can cause phase separation within the membrane, leading to the coexistence of various phases with different compositions and structural properties. nih.govresearchgate.net This complex behavior is responsible for significant changes in the physicochemical properties of the lipid bilayer. researchgate.net

The introduction of a nitro group, as in This compound , would be expected to modify these interactions. The nitro group would increase the polarity of the phenolic headgroup. If an intramolecular hydrogen bond forms between the ortho-nitro group and the hydroxyl group (as is possible in the 4-nitro isomer), it might reduce the interaction with the phosphate groups of the lipids. If no such bond forms (as in the 6-nitro isomer), the increased polarity could lead to a different positioning or orientation within the membrane's interfacial region, potentially altering the disruptive effects. Studies on other nitrophenols have confirmed their ability to internalize and rearrange eukaryotic cell membrane structures. nih.gov

| Parameter | Effect of 3-Pentadecylphenol (PDP) on DPPC Bilayer | Reference |

|---|---|---|

| Location of Interaction | Both hydrophobic core and hydrophilic headgroup region. | nih.gov |

| Phase Transition Temp. (Tm) | Increases in hydrated liposomes; decreases in dry bilayers. | nih.gov |

| Membrane Organization | Changes ordering in the headgroup region; can induce phase separation at >20 mol%. | rsc.orgresearchgate.net |

| Intermolecular Forces | Forms strong H-bonds between phenolic -OH and lipid phosphate groups. | nih.gov |

| Permeability | Can induce increased permeability to ions and small non-electrolytes. | researchgate.net |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of 4-Nitro-3-pentadecylphenol, which governs its fundamental chemical properties such as acidity, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

The long pentadecyl chain at the 3-position has a mild electron-donating inductive effect, which would typically slightly increase the pKa (decrease acidity) compared to phenol (B47542). Conversely, the nitro group at the 4-position has a strong electron-withdrawing resonance effect. This effect delocalizes the negative charge of the phenoxide ion, stabilizing it and thereby decreasing the pKa (increasing acidity). The resonance stabilization is particularly effective for nitro groups at the ortho and para positions. ucla.edu

A predicted pKa for the parent compound, 3-pentadecylphenol (B1217947), is approximately 10.06. lookchem.com The pKa of 4-nitrophenol (B140041) is significantly lower than that of phenol (7.2 vs. 10.0), demonstrating the powerful acidifying effect of the para-nitro group. ucla.edu By combining these observations, the pKa of this compound is expected to be significantly lower than that of 3-pentadecylphenol and likely similar to that of 4-nitrophenol.

Table 1: Comparison of Phenolic pKa Values

| Compound | pKa Value | Effect of Substituent(s) |

|---|---|---|

| Cyclohexanol | 16.0 | No resonance stabilization of conjugate base. |

| Phenol | 10.0 | Resonance stabilization of the phenoxide ion. |

| 3-Pentadecylphenol | ~10.06 (Predicted) lookchem.com | Weakly deactivating due to the inductive effect of the alkyl chain. |

| 4-Nitrophenol | 7.2 ucla.edu | Strongly activating due to resonance and inductive electron withdrawal by the nitro group. |

| This compound | ~7.2-7.5 (Estimated) | The strong activating effect of the 4-nitro group is expected to dominate over the weak deactivating effect of the 3-pentadecyl group. |

This table is interactive. Click on headers to sort.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can map the electron density distribution across the this compound molecule. This analysis reveals the locations of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to understanding its reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For nitrophenols, the presence of the nitro group generally lowers the energy of the LUMO, making the molecule a better electron acceptor. chemmethod.com

DFT calculations can also determine various reactivity descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential (blue), confirming its acidic nature.

Fukui Functions: These functions identify the most reactive sites for nucleophilic and electrophilic attacks. For this molecule, the oxygen of the hydroxyl group and the aromatic carbons would be likely sites for electrophilic attack, while the nitro group would be a primary site for nucleophilic attack or reduction. scirp.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of this compound on a larger scale, including its interactions with biological macromolecules and membranes. These methods use classical mechanics principles to simulate the movement of atoms and molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. hubspotusercontent-na1.net This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.netnih.gov

While no specific docking studies for this compound have been reported, its structural similarity to other phenolic compounds suggests potential interactions with various receptors. The long pentadecyl chain imparts significant lipophilicity, which could favor binding to hydrophobic pockets in proteins. The polar phenol and nitro groups can form key hydrogen bonds and electrostatic interactions with receptor residues. For example, studies on other nitrophenols have explored their binding to enzymes like DNA gyrase. researchgate.net The general process involves preparing the 3D structures of the ligand and receptor and then using a scoring function to evaluate the best binding poses based on energy. biorxiv.org

Table 2: Potential Interaction Sites for Docking

| Molecular Feature | Type of Interaction | Potential Receptor Site |

|---|---|---|

| Pentadecyl Chain | Hydrophobic/Van der Waals | Hydrophobic pocket/channel |

| Phenolic -OH Group | Hydrogen Bond Donor/Acceptor | Polar amino acid residues (e.g., Asp, Glu, Ser) |

| Nitro -NO2 Group | Hydrogen Bond Acceptor/Electrostatic | Polar/charged amino acid residues (e.g., Arg, Lys) |

This table is interactive. Click on headers to sort.

The amphiphilic nature of this compound, with its long hydrophobic tail and polar head, suggests strong interactions with biological membranes. Molecular dynamics (MD) simulations can model these interactions in detail.

Studies on the related compound 3-pentadecylphenol (PDP) have shown its significant influence on dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. nih.gov Using techniques like ATR-IR and ³¹P NMR spectroscopy, combined with simulations, it was found that PDP affects both the hydrophobic (acyl chains) and hydrophilic (head groups) regions of the membrane. nih.gov PDP was shown to induce a transition from a lamellar to a non-lamellar phase in DPPC dispersions. nih.gov

MD simulations of this compound within a model lipid bilayer would likely show:

Insertion and Orientation: The pentadecyl tail would embed deep within the hydrophobic core of the bilayer, while the polar 4-nitro-phenol head group would orient itself near the lipid head groups at the water-membrane interface.

Membrane Disruption: The bulky nature of the substituted phenol could disrupt the ordered packing of lipid acyl chains, increasing membrane fluidity.

Hydrogen Bonding: The phenolic hydroxyl and nitro groups could form hydrogen bonds with the phosphate (B84403) and ester groups of the phospholipids (B1166683) and with interfacial water molecules.

These interactions are crucial for understanding the compound's bioavailability and potential mechanisms of cytotoxicity, as membrane disruption can affect cellular integrity and function.

Environmental Fate Modeling and Predictive Toxicology

Computational models are increasingly used to predict the environmental fate and toxicological profile of chemicals, providing a rapid and cost-effective alternative to extensive experimental testing.

For this compound, models can predict several key parameters:

Persistence and Degradation: The nitroaromatic structure suggests resistance to natural degradation. taylorandfrancis.com However, the long alkyl chain might be susceptible to microbial degradation pathways. Models can predict half-life in various environmental compartments (water, soil, air).

Bioaccumulation: The high lipophilicity, conferred by the C15 alkyl chain, suggests a high potential for bioaccumulation in organisms. This can be estimated by calculating the octanol-water partition coefficient (LogP).

The degradation of 4-nitrophenol, a related compound, is known to be difficult, and it is considered a priority pollutant by the US EPA. taylorandfrancis.com Predictive models for this compound would likely indicate similar concerns regarding toxicity, compounded by a high potential for bioaccumulation.

Application of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.govpharmaron.com These models are constructed from compartments representing real organs and tissues (e.g., liver, kidney, fat, brain), interconnected by blood flow, allowing for a mechanistic prediction of a compound's internal concentration over time. mdpi.comturkupetcentre.netallucent.com

For a lipophilic compound like this compound, the long pentadecyl (C15) alkyl chain would be a dominant factor in its pharmacokinetic profile. This feature would lead to a high octanol-water partition coefficient (logP), suggesting significant partitioning into adipose (fat) tissues. A PBPK model would be indispensable for predicting the extent and duration of this accumulation, as well as the potential for delayed release back into the systemic circulation.

Model development for this compound would involve three main components:

System-Specific Parameters: Physiological data for the species being modeled (e.g., human, rat), such as organ volumes, blood flow rates, and cardiac output. epa.govmedsci.org

Chemical-Specific Parameters: Physicochemical properties of the compound, which can be experimentally determined or predicted using QSAR. Key parameters include logP, water solubility, and pKa. For metabolism, in vitro data, such as rates of depletion in liver microsomes, would be used to estimate the metabolic clearance in the liver compartment. medsci.org

Model Equations: A series of differential equations describing the mass balance of the chemical in each organ compartment. mdpi.com

PBPK models can simulate various exposure scenarios and help extrapolate data from animals to humans, making them a cornerstone of modern risk assessment. allucent.comnih.gov

Table 1: Example of Key Parameters for a PBPK Model of a Lipophilic Phenolic Compound

| Parameter Category | Parameter Name | Example Value/Source | Relevance for this compound |

| Physiological | Body Weight | 70 kg | Standard human physiological parameter. |

| Cardiac Output | 15 L/hr/kg^0.75 | Governs blood flow to all tissues. | |

| Percent Adipose Tissue | 20% | A key compartment for accumulation due to high lipophilicity. | |

| Liver Blood Flow | 25% of Cardiac Output | Determines the rate of delivery to the primary metabolic organ. | |

| Chemical-Specific | LogP (Octanol-Water) | > 7 (Estimated) | High value indicates strong preference for fatty tissues. |

| Tissue:Blood Partition Coeff. (Adipose) | High (e.g., >100) | Quantifies the high accumulation potential in fat. | |

| Intrinsic Metabolic Clearance (CLint) | Predicted via in vitro assays | Determines the rate of biotransformation in the liver. |

Atmospheric Chemistry Modeling of Nitrophenol Formation and Degradation

Nitrophenols are recognized atmospheric pollutants that can be emitted directly from combustion sources or, more commonly, formed through secondary chemical reactions in the atmosphere. cdc.govresearchgate.net The atmospheric lifecycle of this compound can be modeled to understand its persistence, transport, and potential to contribute to secondary organic aerosol (SOA) formation. yorku.ca

Formation: The primary atmospheric formation pathway for nitrophenols involves the gas-phase oxidation of parent aromatic compounds in the presence of nitrogen oxides (NOx). cdc.govmdpi.com For this compound, the precursor would be 3-pentadecylphenol. The reaction is typically initiated during the daytime by the hydroxyl radical (•OH) and at night by the nitrate (B79036) radical (•NO3). researchgate.net The long alkyl chain of this compound would make it significantly less volatile than simpler nitrophenols. This low volatility means it would likely exist predominantly in the particle phase or partition readily onto existing atmospheric aerosols. yorku.ca This partitioning influences its subsequent chemical reactions, shifting them from gas-phase to heterogeneous or aqueous-phase processes. researchgate.netnoaa.gov

Table 2: Key Atmospheric Reactions and Estimated Lifetimes for Nitrophenols

| Process | Reactant | Typical Rate Constant / Lifetime | Relevance for this compound |

| Formation | Phenol + •OH + NO₂ | Varies with conditions | Primary daytime formation pathway from the parent phenol. mdpi.com |

| Phenol + •NO₃ + NO₂ | Varies with conditions | Primary nighttime formation pathway. researchgate.net | |

| Degradation | Nitrophenol + •OH | k ≈ 1-9 x 10⁻¹³ cm³/molecule/s | A major degradation pathway, lifetime of several days. researchgate.net |

| Nitrophenol + •NO₃ | Variable | An important nighttime degradation pathway. noaa.gov | |

| Nitrophenol + hv (sunlight) | Variable | Photolysis is a significant sink, especially for particle-phase nitrophenols. noaa.govpnas.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are in silico tools that correlate the structural or physicochemical properties of molecules (known as descriptors) with their biological activities or environmental fate. nih.govneovarsity.org These models are developed to predict the properties of un-tested chemicals, saving time and resources. icapsr.com

Development of Predictive Models for Biological and Environmental Endpoints

For a compound like this compound, QSAR models could predict a range of endpoints. Given its structure, key endpoints of interest would include aquatic toxicity, binding affinity to receptors like the estrogen receptor (a known target for alkylphenols), and potential for bioaccumulation. jst.go.jpnih.gov

The development of a robust QSAR model involves several steps:

Data Curation: Assembling a dataset of structurally diverse but related compounds with reliable experimental data for the endpoint of interest (e.g., toxicity values for various alkylphenols and nitrophenols). neovarsity.org

Descriptor Calculation: Computing hundreds of numerical descriptors for each molecule. For this compound, the most relevant descriptors would likely be:

Hydrophobicity Descriptors (e.g., logP): Dominated by the C15 alkyl chain, this descriptor is critical for predicting membrane partitioning, narcosis-type toxicity, and bioaccumulation. jst.go.jp

Electronic Descriptors (e.g., HOMO/LUMO energies, partial charges): Influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, these descriptors are important for predicting reactivity and specific receptor interactions. koreascience.krnih.gov

Steric/Topological Descriptors: Describing the molecule's size, shape, and branching.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the most important descriptors to the activity. The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

Studies on alkylphenols have shown that toxicity often increases with the length of the alkyl chain, and QSAR models effectively capture this trend. nih.gov

Table 3: Example of a Generic QSAR Model for Predicting Aquatic Toxicity of Phenols

| Component | Description | Example |

| Endpoint | The biological effect being predicted. | Log(1/LC₅₀) where LC₅₀ is the lethal concentration for 50% of a fish population. |

| Model Equation | The mathematical relationship between descriptors and the endpoint. | Log(1/LC₅₀) = c₁ * (logP) + c₂ * (pKa) + constant jst.go.jp |

| Descriptors | Molecular properties used for prediction. | logP (hydrophobicity), pKa (ionization potential). |

| Statistics | Measures of the model's quality and predictivity. | R² (Goodness-of-fit) > 0.7, Q² (Internal Predictivity) > 0.6. |

Integration of In Silico and Experimental Data for Mechanistic Understanding

The true power of computational toxicology lies in the integration of in silico predictions with experimental data. uninsubria.it This synergy creates a feedback loop where computational models guide targeted experiments, and experimental results are used to refine and validate the models.

For this compound, this integrated approach could work as follows:

Hypothesis Generation: A QSAR model built on other alkylphenols might predict that this compound has a high potential for estrogenic activity due to its phenolic structure and long alkyl chain. ijpsonline.com

Targeted In Vitro Testing: This prediction would prompt specific laboratory tests, such as an estrogen receptor binding assay or a yeast estrogen screen, to confirm or refute the predicted activity.

Mechanistic Investigation: If the compound shows activity, molecular docking simulations (another in silico tool) could be used to model its interaction with the estrogen receptor, predicting the specific binding pose and key molecular interactions. This provides a mechanistic hypothesis for the observed activity.

Refining PBPK Models: Experimental data from in vitro metabolism assays (e.g., using liver cells) can provide a measured metabolic rate. This value can replace an estimated one in a PBPK model, significantly improving the accuracy of its predictions for in vivo behavior. nih.gov

This iterative process of prediction, testing, and refinement allows for a comprehensive understanding of a chemical's potential hazards and risks, moving beyond simple prediction to mechanistic insight. nih.gov

Emerging Research Directions and Potential Applications

Innovative Synthetic Pathways for Complex Nitrated Pentadecylphenol Architectures

The synthesis of 4-Nitro-3-pentadecylphenol has been documented as early as 1950 through the direct nitration of 3-pentadecylphenol (B1217947). This reaction yields a mixture of this compound and its isomer, 6-nitro-3-pentadecylphenol, which can be separated by fractional crystallization. The corresponding mono-amino derivatives have been prepared via catalytic reduction, with their potential use as oil-soluble antioxidants and gasoline gum inhibitors being an early area of investigation.

More recent research has explored the synthesis of more complex structures. One study detailed the heterogeneous nitration of 3-pentadecylphenol using a mixture of sodium nitrate (B79036), sodium hydrogen sulfate (B86663) monohydrate, and wet silicon dioxide. This process resulted in a mixture of di- and tri-nitro compounds, specifically 5-pentadecyl-2,4-dinitrophenol and 3-pentadecyl-2,4,6-trinitrophenol. These nitrated intermediates were subsequently reduced to form aminopentadecylphenols (APP), which were then co-polymerized with ethylene (B1197577) glycol dimethacrylate (EGDMA) to create poly(APP-co-EGDMA) particles for the removal of Cr(III) ions from aqueous solutions.

Another innovative approach involves the use of 3-pentadecylphenol in the synthesis of neoflavonoids. In this process, 3-pentadecylphenol is reacted with 4-methoxycinnamic acid chloride in the presence of aluminium trichloride (B1173362) and nitrobenzene (B124822) to produce 7-pentadecyl-4-(4-methoxyphenyl)-3,4-dihydrocoumarin. Furthermore, a patent describes the nitration of 3-n-pentadecylphenol to di-nitro-pentadecyl-phenol as a step in the production of biobased diisocyanates.

The synthesis of various other derivatives highlights the versatility of the pentadecylphenol backbone. For instance, 4-(4-(4-aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline (APPPA) was synthesized from a cashew nut shell liquid (CNSL)-derived bisphenol. This was achieved through a nucleophilic substitution reaction with 4-chloro nitrobenzene, followed by the reduction of the resulting dinitro compound. The APPPA was then used to synthesize novel polyetherimides.

Table 1: Synthesis of Nitrated Pentadecylphenol Derivatives

| Precursor | Reagents | Product(s) | Application/Further Reaction | Reference(s) |

| 3-Pentadecylphenol | Direct Nitration | This compound, 6-Nitro-3-pentadecylphenol | Catalytic reduction to amino derivatives for antioxidant studies | |

| 3-Pentadecylphenol | Sodium nitrate, Sodium hydrogen sulfate monohydrate, wet silicon dioxide | 5-Pentadecyl-2,4-dinitrophenol, 3-Pentadecyl-2,4,6-trinitrophenol | Reduction to aminopentadecylphenols for polymerization | |

| 3-Pentadecylphenol | 4-Methoxycinnamic acid chloride, Aluminium trichloride, Nitrobenzene | 7-Pentadecyl-4-(4-methoxyphenyl)-3,4-dihydrocoumarin | Synthesis of neoflavonoids | |

| 3-n-Pentadecylphenol | Nitration | Di-nitro-pentadecyl-phenol | Intermediate for biobased diisocyanates | |

| CNSL-derived bisphenol | 4-Chloro nitrobenzene, followed by reduction | 4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline (APPPA) | Synthesis of polyetherimides |

Exploration of New Biological Targets and Bioactive Functions

While specific studies on the biological targets of this compound are limited, the broader class of nitro compounds and phenolic lipids, to which it belongs, exhibits a wide range of biological activities. Nitro-containing molecules are known to have antimicrobial properties, often acting by producing toxic intermediates upon reduction that can damage cellular components like DNA.

The parent compound, 3-pentadecylphenol, has been identified as a biochemical reagent for life science research and has been noted for its potential as a drug for dermatological disorders and its antibacterial activity. Phenolic lipids derived from cashew nut shell liquid, which are structurally related to 3-pentadecylphenol, have been explored for their ability to regulate metabolic and inflammatory pathways.

The introduction of a nitro group can significantly alter the biological activity of a molecule. For example, the antibacterial efficacy of some compounds is enhanced by the presence of a nitro functional group, which is an electron-withdrawing moiety. Nitro compounds have been investigated for a wide spectrum of activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects.

Research on related nitroaromatic compounds, such as N-methyl-4-(methylthio)-3-nitro-4H-chromene-2-amines, has shown that substitution with 3-pentadecylphenol can occur, leading to new fat-soluble and medicinally useful 4-aryl-4H-chromenes. The amino derivatives of nitrated 3-pentadecylphenol have been investigated for their antioxidant properties.

Table 2: Reported Biological Activities of Related Compounds

| Compound/Class | Biological Activity | Potential Application | Reference(s) |

| Nitro Compounds | Antimicrobial, Antineoplastic, Antibiotic, Antihypertensive, Antiparasitic | Pharmaceuticals, New materials with antimicrobial properties | |

| 3-Pentadecylphenol | Antibacterial, Drug for dermatological disorders | Life science research, Dermatology | |

| Phenolic Lipids (from CNSL) | Regulation of metabolism and inflammation | Treatment of metabolic diseases | |

| Amino-derivatives of nitrated 3-pentadecylphenol | Antioxidant | Oil-soluble antioxidants, Gasoline gum inhibitors |

Development of Advanced Materials from Functionalized Pentadecylphenols

Functionalized pentadecylphenols are emerging as versatile building blocks for advanced materials. The long pentadecyl chain imparts unique properties such as solubility in organic media and flexibility to the resulting materials.

One area of development is in polymer composites. Poly(APP-co-EGDMA) particles, synthesized from nitrated and subsequently reduced 3-pentadecylphenol, have demonstrated efficacy in adsorbing heavy metal ions like Cr(III) from aqueous solutions. These particles were found to be spherical with a grain size of 0.5 - 2.5 µm and could be recovered and reused.

In the realm of high-performance polymers, polyetherimides containing pendent pentadecyl chains have been synthesized. These polymers are soluble in common organic solvents and can be cast into transparent, flexible, and tough films. The pentadecyl chain acts as a "packing disruptive" group, lowering the glass transition temperature of the polymers.